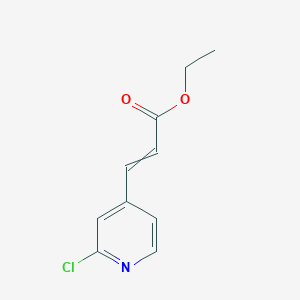![molecular formula C24H24N4O4S B12487026 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide](/img/structure/B12487026.png)
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a piperazine moiety, and a thiourea group, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-aminophenylthiourea and 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and piperazine moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The thiourea group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-[(3-Methylphenyl)carbonyl]piperidin-4-one
Uniqueness
1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, piperazine moiety, and thiourea group in a single molecule allows for versatile applications and interactions that are not commonly observed in similar compounds.
Propiedades
Fórmula molecular |
C24H24N4O4S |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H24N4O4S/c1-31-20-5-2-4-17(16-20)22(29)26-24(33)25-18-7-9-19(10-8-18)27-11-13-28(14-12-27)23(30)21-6-3-15-32-21/h2-10,15-16H,11-14H2,1H3,(H2,25,26,29,33) |
Clave InChI |
SMXWKJKKWBOOLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12486945.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)


![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B12486986.png)
![N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12486988.png)
![2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12486989.png)
![Ethyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486994.png)
![N-(2-cyanophenyl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487003.png)
![N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12487005.png)
![2-[4-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide](/img/structure/B12487010.png)
![2-(5-chlorothiophen-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B12487013.png)
